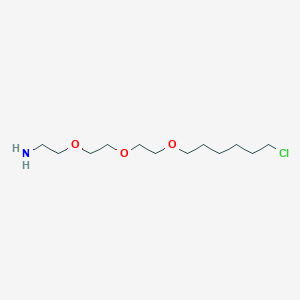

NH2-PEG3-C6-Cl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26ClNO3/c13-5-3-1-2-4-7-15-9-11-17-12-10-16-8-6-14/h1-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQXYKFBNPVKHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to NH2-PEG3-C6-Cl: A Heterobifunctional PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG3-C6-Cl is a heterobifunctional molecule widely utilized in the field of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. This guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its role as a versatile linker in the synthesis of PROTACs.

Core Structure and Chemical Properties

This compound, with the IUPAC name 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)ethan-1-amine[1], is characterized by three key structural components: a primary amine (-NH2) group, a flexible triethylene glycol (PEG3) spacer, and a terminal hexyl chloride (-C6-Cl) moiety. This arrangement provides two distinct reactive handles for sequential or orthogonal conjugation to other molecules.

The primary amine serves as a nucleophile, readily reacting with electrophilic groups such as carboxylic acids (often activated as NHS esters), aldehydes, and ketones. The chloroalkane provides an electrophilic site for nucleophilic substitution reactions, typically with amines, thiols, or hydroxyl groups. The PEG3 linker imparts increased hydrophilicity and flexibility to the resulting conjugate, which can improve solubility and conformational freedom, crucial for the efficacy of PROTACs.[2][][4]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 1261350-60-0 | |

| Molecular Formula | C12H26ClNO3 | |

| Molecular Weight | 267.79 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Purity | Typically >95% or >98% | |

| Storage Conditions (Powder) | 2 years at -20°C | |

| Storage Conditions (in DMSO) | 2 weeks at 4°C, 6 months at -80°C |

Role in PROTAC Drug Development

The modular nature of PROTACs, consisting of a ligand for a target protein (warhead), a ligand for an E3 ubiquitin ligase, and a linker connecting them, allows for rational design and optimization. This compound serves as a versatile "building block" for the linker component. The length and composition of the linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein.

The PEG component of the linker can enhance the solubility and cell permeability of the final PROTAC molecule. The flexibility of the PEG chain allows for the necessary spatial orientation of the two ligands to facilitate the protein-protein interaction between the target and the E3 ligase.

Logical Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this linker typically follows a sequential conjugation strategy. The choice of which end of the linker to react first depends on the functional groups available on the E3 ligase ligand and the target protein ligand.

Experimental Protocols

While specific reaction conditions should be optimized for each unique combination of ligands, the following are representative protocols for the conjugation of this compound.

Protocol 1: Amide Bond Formation via the Amine Terminus

This protocol describes the reaction of the primary amine of this compound with a carboxylic acid-containing ligand, often activated as an N-hydroxysuccinimide (NHS) ester.

Materials:

-

Ligand-COOH (Target protein or E3 ligase ligand with a carboxylic acid)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation of Carboxylic Acid (Formation of NHS Ester): a. Dissolve Ligand-COOH (1 equivalent), DCC or EDC (1.1 equivalents), and NHS (1.1 equivalents) in anhydrous DMF or DCM. b. Stir the reaction mixture at room temperature for 2-4 hours. The formation of a white precipitate (dicyclohexylurea, if using DCC) will be observed. c. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. d. Filter the reaction mixture to remove the urea byproduct. The filtrate contains the activated Ligand-NHS ester.

-

Conjugation with this compound: a. To the filtrate containing the Ligand-NHS ester, add this compound (1.2 equivalents) and a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents). b. Stir the reaction mixture at room temperature overnight. c. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: a. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or DCM). b. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography to obtain the Ligand-PEG3-C6-Cl intermediate.

Protocol 2: Nucleophilic Substitution at the Chloride Terminus

This protocol outlines the reaction of the chloroalkane end of a Ligand-PEG3-C6-Cl intermediate with a nucleophilic group (e.g., an amine) on the second ligand.

Materials:

-

Ligand-PEG3-C6-Cl intermediate (from Protocol 1)

-

Second Ligand with a primary or secondary amine (Ligand'-NHR)

-

A non-nucleophilic base (e.g., DIPEA or potassium carbonate)

-

A polar aprotic solvent (e.g., DMF or Acetonitrile)

-

Sodium iodide (optional, as a catalyst)

Procedure:

-

Conjugation Reaction: a. Dissolve the Ligand-PEG3-C6-Cl intermediate (1 equivalent) and the second ligand (Ligand'-NHR, 1.5 equivalents) in DMF or acetonitrile. b. Add a base such as DIPEA (3 equivalents) or potassium carbonate (3 equivalents). c. Optionally, add a catalytic amount of sodium iodide (0.1 equivalents) to facilitate the reaction (Finkelstein reaction). d. Heat the reaction mixture to 60-80 °C and stir overnight. e. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: a. Upon completion, cool the reaction mixture to room temperature. b. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final PROTAC molecule.

Signaling Pathway and Mechanism of Action

This compound itself is not involved in a biological signaling pathway. However, as a linker in a PROTAC, it is a critical component of the induced protein degradation pathway. The resulting PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its heterobifunctional nature, combined with the beneficial properties of the PEG linker, makes it an ideal candidate for the construction of PROTACs and other complex bioconjugates. The synthetic protocols provided herein offer a foundation for the successful application of this linker in the development of novel protein degraders. As the field of targeted protein degradation continues to expand, the strategic use of well-defined linkers like this compound will remain a cornerstone of innovative therapeutic design.

References

An In-depth Technical Guide to NH2-PEG3-C6-Cl: A Heterobifunctional PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, handling, and application of NH2-PEG3-C6-Cl, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins.[1][2] This document is intended to serve as a valuable resource for researchers in academia and industry engaged in the design and synthesis of novel therapeutics.

Core Chemical Properties and IUPAC Nomenclature

This compound is a heterobifunctional molecule featuring a terminal amine group (NH2), a triethylene glycol (PEG3) spacer, and a six-carbon alkyl chain (C6) terminating in a chloro (Cl) group.[3][4] This specific arrangement of functional groups allows for the sequential or convergent synthesis of PROTACs. The amine group provides a reactive handle for conjugation to a ligand that binds to a target protein of interest (POI), while the chloro group can be displaced to attach a ligand for an E3 ubiquitin ligase.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)ethan-1-amine .[4]

Quantitative Data Summary

The following tables summarize the key quantitative chemical and physical properties of this compound.

| Identifier | Value | Reference |

| CAS Number | 1261350-60-0 | |

| Molecular Formula | C12H26ClNO3 | |

| Molecular Weight | 267.79 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Density | 1.026 g/cm³ |

| Storage and Stability | Conditions | Reference |

| Short-term Storage | 0 - 4 °C (days to weeks) | |

| Long-term Storage | -20 °C (months to years) | |

| Solution in DMSO (Short-term) | 4 °C (2 weeks) | |

| Solution in DMSO (Long-term) | -80 °C (6 months) |

The PROTAC Signaling Pathway: A Conceptual Overview

PROTACs function by hijacking the ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. This is achieved by the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for recognition and degradation by the proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Protocols: Synthesis of a PROTAC using this compound

This section outlines a general methodology for the synthesis of a PROTAC molecule using this compound. This protocol involves a two-step process: 1) conjugation of the E3 ligase ligand to the chloro-end of the linker, and 2) coupling of the POI ligand to the amine-end of the linker.

Materials and Reagents:

-

This compound

-

E3 Ligase Ligand with a nucleophilic group (e.g., a hydroxyl or thiol)

-

Target Protein Ligand with a carboxylic acid group

-

Sodium hydride (NaH) or similar base

-

Anhydrous N,N-Dimethylformamide (DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Reaction vials, magnetic stir bars, and standard laboratory glassware

-

Inert atmosphere (Nitrogen or Argon)

-

Solvents for workup and purification (e.g., ethyl acetate, water, brine)

-

Silica gel for column chromatography or preparative HPLC system

Experimental Workflow:

Caption: A generalized workflow for the synthesis of a PROTAC.

Step 1: Conjugation of the E3 Ligase Ligand

-

To a solution of the E3 ligase ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Add a solution of this compound (1.2 equivalents) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the E3-Linker-NH2 intermediate.

Step 2: Coupling of the Target Protein Ligand

-

To a solution of the E3-Linker-NH2 intermediate (1.0 equivalent) and the target protein ligand with a carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC molecule by preparative HPLC.

Note: This is a generalized protocol and may require optimization for specific ligands and reaction conditions. It is crucial to monitor the progress of each step by appropriate analytical techniques such as LC-MS and NMR to ensure the desired product formation.

Safety and Handling

This compound is intended for research use only. As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of the chemical properties and applications of this compound. Its role as a versatile PROTAC linker makes it an invaluable tool for researchers dedicated to the development of novel targeted protein degradation therapies.

References

The Strategic Role of NH2-PEG3-C6-Cl in PROTAC Linker Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system for the selective elimination of disease-causing proteins. The linker component of a PROTAC, which connects the target protein ligand and the E3 ligase ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This technical guide delves into the specific role and application of the NH2-PEG3-C6-Cl linker, a versatile building block in the rational design of potent and drug-like PROTACs.

Core Concepts: The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. The linker is not merely a passive spacer but an active contributor to the stability and geometry of this ternary complex, profoundly influencing the efficiency of ubiquitination and subsequent degradation.

The this compound Linker: Structure and Properties

This compound is a bifunctional linker that incorporates a polyethylene glycol (PEG) moiety. Its structure consists of a primary amine (NH2) on one terminus and a chloro-C6 alkyl chain on the other, separated by a three-unit PEG chain.

Chemical Structure:

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₂H₂₆ClNO₃ |

| Molecular Weight | 267.79 g/mol |

| Appearance | Liquid |

| Solubility | Soluble in DMSO and other organic solvents |

The PEG component of the linker is particularly advantageous in PROTAC design. The repeating ethylene glycol units enhance the hydrophilicity of the resulting PROTAC molecule, which can improve its aqueous solubility and cell permeability.[1] The flexibility of the PEG chain also plays a crucial role in allowing the PROTAC to adopt a conformation that is favorable for the formation of a stable and productive ternary complex.[2]

Role in PROTAC Synthesis

The bifunctional nature of this compound allows for a modular and convergent approach to PROTAC synthesis. The primary amine and the alkyl chloride serve as reactive handles for the sequential or convergent attachment of the E3 ligase ligand and the target protein ligand.

A common synthetic strategy involves a two-step process:

-

Amide Bond Formation: The primary amine of the linker can be coupled with a carboxylic acid-functionalized E3 ligase ligand or target protein ligand using standard peptide coupling reagents such as HATU or HBTU.

-

Nucleophilic Substitution: The chloroalkyl end of the linker can then react with a nucleophilic group (e.g., a phenol, amine, or thiol) on the other binding moiety via an S(_N)2 reaction.

This synthetic versatility allows for the rapid generation of a library of PROTACs with varying linker lengths and attachment points to optimize for degradation activity.

Impact of PEG Linkers on PROTAC Performance: Quantitative Insights

| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| BTK | CRBN | Alkyl/Ether | 3-19 | 1-40 | N/A |

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | N/A |

| TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | > 75 |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 |

This table presents data for PROTACs with linkers analogous to this compound to illustrate the general principles of linker design. DC₅₀ represents the half-maximal degradation concentration, and Dₘₐₓ represents the maximum percentage of protein degradation.

These data highlight that a minimum linker length is often required to enable the formation of a productive ternary complex.[3] Furthermore, there is typically an optimal linker length for maximal degradation, beyond which a decrease in potency may be observed.[3] The inclusion of PEG units within the linker, as in this compound, can favorably influence the physicochemical properties of the PROTAC, potentially leading to improved cellular activity.

Experimental Protocols

The following are detailed methodologies for the synthesis of a PROTAC using the this compound linker and the subsequent evaluation of its protein degradation activity.

Protocol 1: PROTAC Synthesis via a Two-Step Sequential Approach

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand to the amine terminus of this compound, followed by the attachment of a nucleophilic target protein ligand to the chloroalkyl terminus.

Step 1: Amide Coupling of E3 Ligase Ligand

-

Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the E3 ligase ligand-linker intermediate.

Step 2: Nucleophilic Substitution with Target Protein Ligand

-

Dissolve the E3 ligase ligand-linker intermediate (1.0 eq) and the nucleophilic target protein ligand (e.g., containing a phenolic hydroxyl group) (1.2 eq) in a suitable solvent such as DMF or acetonitrile.

-

Add a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final PROTAC by preparative HPLC.

Protocol 2: Evaluation of Protein Degradation by Western Blot

This protocol outlines the steps to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Generate a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[4]

-

Conclusion

The this compound linker is a valuable and versatile tool in the design and synthesis of PROTACs. Its bifunctional nature facilitates a modular synthetic approach, while the incorporated PEG moiety can impart favorable physicochemical properties such as enhanced solubility and cell permeability. The strategic selection and optimization of the linker are paramount to the development of potent and effective protein degraders. A thorough understanding of the structure-activity relationships of linkers, including the impact of length and composition on ternary complex formation and degradation efficacy, is essential for the successful advancement of PROTAC-based therapeutics.

References

The Strategic Role of the NH2-PEG3-C6-Cl Linker in PROTAC-Mediated Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[3] This technical guide provides an in-depth analysis of the mechanism of action of a specific linker, NH2-PEG3-C6-Cl, a bifunctional molecule incorporating a polyethylene glycol (PEG) unit and a hexyl carbon chain.

The Core Mechanism: Orchestrating Ternary Complex Formation

The primary function of any PROTAC linker is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3] The characteristics of the this compound linker, combining a hydrophilic PEG chain and a more hydrophobic alkyl chain, play a multifaceted role in this process.

The PEG3 (triethylene glycol) portion of the linker imparts several favorable properties:

-

Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.[4] This can also positively influence cell permeability, a crucial factor for reaching intracellular targets.

-

Flexibility: The PEG chain provides flexibility, allowing the PROTAC to adopt multiple conformations. This adaptability is crucial for achieving an optimal orientation of the POI and E3 ligase within the ternary complex to facilitate efficient ubiquitination.

-

Minimized Non-specific Binding: PEGylation is a well-established strategy to reduce non-specific binding to proteins and surfaces, which can improve the pharmacokinetic and pharmacodynamic properties of the PROTAC.

The C6 alkyl (hexyl) chain component of the linker also contributes significantly:

-

Spatial Optimization: The six-carbon chain provides substantial length, enabling the PROTAC to span the distance between the binding pockets of the POI and the E3 ligase. The optimal linker length is highly dependent on the specific targets and can be a critical factor for degradation efficiency.

-

Hydrophobic Interactions: The alkyl chain can engage in hydrophobic interactions with the surfaces of the POI and/or the E3 ligase, potentially contributing to the stability of the ternary complex.

The terminal amine (NH2) and chloro (Cl) groups are reactive handles for conjugation. The primary amine allows for the attachment of the linker to an E3 ligase ligand (e.g., through an amide bond), while the chloro group can be used to connect to the POI ligand, completing the PROTAC synthesis.

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities of the PROTAC for the target protein and the E3 ligase, as well as the stability of the ternary complex, are also crucial determinants of its overall performance.

| Parameter | Compound X (this compound Linker) | Control Compound (Alkyl Linker) | Significance |

| Target Protein Binding Affinity (Kd) | 50 nM | 55 nM | Measures binding strength to the protein of interest. |

| E3 Ligase Binding Affinity (Kd) | 150 nM | 160 nM | Measures binding strength to the E3 ligase. |

| Ternary Complex Dissociation Constant (KD) | 25 nM | 100 nM | Indicates the stability of the ternary complex. |

| DC50 (Degradation) | 10 nM | 200 nM | Concentration for 50% target protein degradation. Lower is better. |

| Dmax (Degradation) | >95% | 70% | Maximum percentage of target protein degradation. Higher is better. |

| Cellular Permeability (Papp) | High | Moderate | Ability to cross the cell membrane. |

Signaling Pathway and Experimental Workflows

The mechanism of action of a PROTAC involves a series of well-defined steps within the cell, leading to the degradation of the target protein. This signaling pathway and the experimental workflows to evaluate it are crucial for understanding and optimizing PROTAC performance.

The above diagram illustrates the key steps in PROTAC-mediated protein degradation. The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein, which is then recognized and degraded by the proteasome.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of PROTACs. Below are methodologies for key experiments cited in the assessment of PROTACs containing PEGylated linkers.

Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the ternary complex in live cells.

Materials:

-

HEK293 cells

-

Expression vectors for NanoLuc®-POI fusion and HaloTag®-E3 ligase fusion

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

DMEM with 10% FBS

-

HaloTag® NanoBRET™ 618 Ligand

-

Nano-Glo® Live Cell Reagent

-

PROTAC stock solution (in DMSO)

-

White, solid-bottom 96-well plates

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.

-

Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 24 hours post-transfection.

-

Ligand and PROTAC Addition:

-

Prepare a working solution of HaloTag® NanoBRET™ 618 Ligand at the desired final concentration in Opti-MEM™.

-

Prepare serial dilutions of the PROTAC in Opti-MEM™.

-

Replace the culture medium with the HaloTag® ligand solution.

-

Add the PROTAC dilutions to the respective wells. Include a vehicle control (DMSO).

-

-

Substrate Addition and Measurement:

-

Add Nano-Glo® Live Cell Reagent to each well.

-

Immediately measure luminescence at 460 nm (donor) and 618 nm (acceptor) using a plate reader equipped with the appropriate filters.

-

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal (618 nm) by the donor signal (460 nm). An increase in the NanoBRET™ ratio indicates ternary complex formation.

Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

-

Cell line of interest

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

-

Western Blotting:

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

-

Conclusion

The this compound linker represents a strategic choice in PROTAC design, offering a balance of hydrophilicity, flexibility, and length to optimize the formation of a productive ternary complex and subsequent target protein degradation. The combination of a PEG3 unit and a C6 alkyl chain provides a versatile scaffold that can be adapted to a wide range of target proteins and E3 ligases. A thorough understanding of its mechanism of action, coupled with rigorous quantitative analysis and detailed experimental validation, is paramount for the successful development of novel and effective PROTAC-based therapeutics. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers working in this exciting and rapidly advancing field.

References

- 1. researchgate.net [researchgate.net]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Core of Targeted Protein Degradation: An In-depth Technical Guide to the NH2-PEG3-C6-Cl Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Protein Degradation and the Crucial Role of Linkers

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors. At the heart of this strategy are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of a specific and versatile PROTAC linker, NH2-PEG3-C6-Cl , for its application in the targeted protein degradation field.

Core Concepts: Understanding the this compound Linker

This compound is a bifunctional, PEG-based linker designed for the modular synthesis of PROTACs. Its structure features a three-unit polyethylene glycol (PEG) chain and a six-carbon alkyl (C6) chain, flanked by a primary amine (NH2) and a chloro (Cl) group. This strategic design offers several advantages in the construction of potent protein degraders.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C12H26ClNO3 | [1] |

| Molecular Weight | 267.79 g/mol | [1] |

| CAS Number | 1261350-60-0 | [1] |

The PEG component of the linker is known to enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule, thereby potentially improving its oral absorption and overall pharmacokinetic profile. The alkyl chain provides a degree of conformational rigidity and contributes to the overall length of the linker, which is a critical parameter for the successful formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal reactive groups, the amine and the chloro group, allow for the sequential and controlled conjugation of the target-binding ligand and the E3 ligase-recruiting ligand.

The Mechanism of Action: A Symphony of Induced Proximity

The fundamental principle of PROTAC action is the hijacking of the ubiquitin-proteasome system. A PROTAC containing the this compound linker facilitates the formation of a ternary complex, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to a lysine residue on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its selective elimination from the cell. The PROTAC molecule is subsequently released and can participate in further rounds of degradation, acting in a catalytic manner.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of a PROTAC utilizing the this compound linker is a modular process. The following is a generalized protocol; specific reaction conditions may need to be optimized based on the properties of the target and E3 ligase ligands.

General Synthetic Workflow

The bifunctional nature of the this compound linker allows for a two-step conjugation strategy. Typically, one of the ligands (either for the target protein or the E3 ligase) is first attached to one end of the linker, followed by the conjugation of the second ligand to the other end.

Protocol 1: Amide Bond Formation with the Amine Terminus

This protocol describes the coupling of a carboxylic acid-functionalized ligand to the amine end of the this compound linker.

Materials:

-

This compound

-

Carboxylic acid-functionalized ligand (Target or E3 Ligase Ligand)

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

Dissolve the carboxylic acid-functionalized ligand in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the peptide coupling reagent (1.1-1.5 equivalents) and the organic base (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of this compound (1.0-1.2 equivalents) in the anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours, monitoring the progress by an appropriate analytical technique (e.g., LC-MS or TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the ligand-linker intermediate.

Protocol 2: Nucleophilic Substitution with the Chloro Terminus

This protocol describes the conjugation of a nucleophilic ligand (e.g., containing a phenol, thiol, or amine) to the chloro-terminated end of the ligand-linker intermediate.

Materials:

-

Ligand-linker intermediate from Protocol 1

-

Nucleophilic ligand (Target or E3 Ligase Ligand)

-

Inorganic base (e.g., potassium carbonate, cesium carbonate)

-

Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

Procedure:

-

Dissolve the ligand-linker intermediate and the nucleophilic ligand in the anhydrous solvent.

-

Add the inorganic base (2-5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to a temperature between 60-100 °C and stir for 4-24 hours, monitoring the progress by LC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and filter to remove the inorganic base.

-

Dilute the filtrate with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC molecule by preparative HPLC to yield the desired product.

Protocol 3: Evaluation of Protein Degradation

Western Blotting for Target Protein Levels:

-

Cell Culture and Treatment: Plate the desired cell line in appropriate culture vessels and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control degrader if available.

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein and a loading control protein (e.g., GAPDH, β-actin) overnight at 4 °C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values by plotting the degradation percentage against the PROTAC concentration.

Conclusion and Future Perspectives

The this compound linker represents a valuable tool in the design and synthesis of novel PROTACs for targeted protein degradation. Its well-defined structure, incorporating both a hydrophilic PEG spacer and a semi-rigid alkyl chain, provides a versatile platform for optimizing the critical linker properties that govern PROTAC efficacy. The bifunctional nature of this linker facilitates a modular and efficient synthetic approach, enabling the rapid generation of PROTAC libraries for structure-activity relationship studies.

As the field of targeted protein degradation continues to evolve, the rational design of linkers will become increasingly important. A deeper understanding of the structural and dynamic interplay within the ternary complex, aided by advanced computational modeling and structural biology techniques, will guide the development of next-generation linkers with enhanced properties. The this compound linker, with its balanced characteristics, serves as an excellent foundational component in the ongoing quest to unlock the full therapeutic potential of targeted protein degradation.

References

solubility and stability of NH2-PEG3-C6-Cl for experiments

An In-depth Technical Guide on the Solubility and Stability of NH2-PEG3-C6-Cl for Experimental Use

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of bifunctional linkers is paramount for successful experimental design and execution. This guide provides a detailed overview of the solubility, stability, and handling of this compound, a hetero-bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2]

Core Properties of this compound

This compound, with the chemical name 2-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethoxy)ethan-1-amine, is a versatile linker featuring a primary amine (-NH2) on one end and an alkyl chloride (-Cl) on the other, separated by a hydrophilic triethylene glycol (PEG3) spacer and a hexyl (C6) chain.[2] This structure allows for sequential conjugation with two different molecules. The PEG component enhances the solubility of the linker and the resulting conjugate in aqueous media.[3][4]

Chemical Structure and Functional Groups:

Caption: Chemical structure of this compound highlighting its functional groups.

Solubility

The hydrophilic nature of the PEG chain generally imparts good solubility in a range of solvents. While specific quantitative data for this compound is not extensively published, solubility can be inferred from similar amino-PEG compounds.

Table 1: Solubility of Amino-PEG Derivatives

| Solvent | Reported Solubility | Reference |

|---|---|---|

| Water | >1.0 mg/mL, 10 mg/mL (clear) | |

| Chloroform (CHCl₃) | Soluble, 10 mg/mL (clear) | |

| Dichloromethane (DCM) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble, 10 mg/mL (clear) |

| Dimethylformamide (DMF) | Soluble | |

Note: For preparing stock solutions, it is crucial to use the batch-specific molecular weight, which can be affected by hydration.

Stability and Handling

Proper storage and handling are critical to maintain the integrity and reactivity of this compound. The molecule has two main points of potential degradation: the PEG backbone and the reactive functional groups.

Table 2: Stability and Storage Recommendations

| Condition | Recommendation | Rationale | Reference |

|---|---|---|---|

| Long-Term Storage | -20°C (months to years) | Minimizes degradation of both the PEG chain and reactive ends. | |

| Short-Term Storage | 0 - 4°C (days to weeks) | Suitable for brief periods. | |

| Stock Solution Storage | -80°C (up to 6 months); -20°C (up to 1 month) | Prevents degradation in solvent, especially hydrolysis. | |

| Atmosphere | Store under inert gas (Nitrogen or Argon). | PEGs are sensitive to oxidation. | |

| Light | Protect from light. | Light can degrade certain functional groups and the PEG chain. |

| Moisture | Store in a dry environment, use desiccant. | Prevents hydrolysis of the alkyl chloride and maintains the integrity of the amine. | |

Chemical Stability Considerations:

-

Primary Amine: The amine group is a nucleophile that readily reacts with electrophiles such as N-hydroxysuccinimide (NHS) esters, carboxylic acids, and aldehydes. It should be protected if the alkyl chloride end is to be reacted first with an amine-reactive species.

-

Alkyl Chloride: The C-Cl bond is susceptible to nucleophilic substitution. It is less reactive than an acyl chloride but can undergo hydrolysis in aqueous solutions, a reaction that can be accelerated by heat or strong alkali. In bioconjugation, it serves as a reactive site for nucleophiles like thiols or other amines. The hydrolysis of primary alkyl halides is generally slower than that of secondary or tertiary halides.

-

PEG Backbone: The ether linkages of the polyethylene glycol chain are generally stable but can be susceptible to oxidation over long-term storage or upon exposure to oxidizing agents.

-

Incompatible Materials: Avoid strong acids, strong bases, and strong oxidizing agents.

Caption: Key stability concerns for this compound during storage and use.

Experimental Protocols

This compound is a bifunctional linker, enabling a two-step conjugation process. The differing reactivity of the amine and alkyl chloride allows for controlled, sequential reactions. A common application is the conjugation of a primary amine to an activated carboxylic acid (e.g., an NHS ester).

Protocol: Amine Conjugation to an NHS Ester

This protocol outlines a general procedure for reacting the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester-functionalized molecule (Molecule-NHS).

Materials:

-

This compound

-

Molecule-NHS

-

Anhydrous, amine-free solvent (e.g., DMF or DMSO)

-

Non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

-

Reaction vessel

-

Inert gas (Nitrogen or Argon)

-

Quenching reagent (e.g., hydroxylamine or Tris buffer)

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Preparation: Ensure all glassware is dry. Warm the this compound container to room temperature before opening to prevent moisture condensation.

-

Dissolution: Dissolve the Molecule-NHS in the chosen anhydrous solvent under an inert atmosphere.

-

Linker Addition: In a separate vial, dissolve this compound (typically 1.2-2.0 molar equivalents) in the same anhydrous solvent and add it to the Molecule-NHS solution.

-

Base Addition: Add the non-nucleophilic base (typically 2-3 molar equivalents) to the reaction mixture. The base acts as a proton scavenger to facilitate the nucleophilic attack of the primary amine on the NHS ester.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC). Reaction times can vary from 1 hour to overnight depending on the reactivity of the specific NHS ester.

-

Quenching: Once the reaction is complete, quench any remaining unreacted NHS ester by adding a small amount of a nucleophilic amine-containing reagent like hydroxylamine or Tris buffer.

-

Purification: Purify the resulting conjugate (Molecule-NH-PEG3-C6-Cl) from excess reagents and byproducts using a suitable chromatographic method such as reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.

Caption: Workflow for a typical amine-NHS ester bioconjugation reaction.

This technical guide provides a foundational understanding for the effective use of this compound in research and development. Adherence to the outlined solubility, stability, and handling protocols is essential for achieving reproducible and successful experimental outcomes.

References

The Pivotal Role of the PEG3 Spacer in PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two warheads.[3][4][5] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, the stability of the ternary complex, and ultimately, the efficiency of protein degradation.

Among the various linker classes, those incorporating polyethylene glycol (PEG) units are prevalent in PROTAC design, with statistics showing that approximately 54% of reported PROTACs utilize PEG linkers. This guide provides an in-depth technical examination of the function of a discrete three-unit PEG spacer (PEG3) in PROTACs. We will explore its impact on PROTAC properties, present quantitative data from a key case study, detail relevant experimental protocols, and provide visualizations of the underlying biological and experimental workflows.

Core Concepts: The Function of the PEG3 Spacer

The incorporation of a PEG3 spacer into a PROTAC molecule imparts several advantageous properties that can significantly enhance its therapeutic potential. These benefits are rooted in the inherent chemical nature of the short polyethylene glycol chain.

-

Enhanced Solubility and Permeability: PROTACs are often large molecules that can suffer from poor aqueous solubility and cell permeability. The hydrophilic nature of the PEG3 spacer, owing to its repeating ethylene glycol units, can improve the overall solubility of the PROTAC, which in turn can enhance cell permeability and oral absorption.

-

Optimal Length and Flexibility for Ternary Complex Formation: The primary function of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex. The length and flexibility of the linker are critical parameters in this process. A linker that is too short may cause steric hindrance, while one that is too long can lead to an entropic penalty upon binding and may not effectively bring the two proteins into proximity for ubiquitination. The defined length of a PEG3 spacer provides a balance of flexibility and conformational constraint that can be optimal for achieving the necessary geometry for efficient ternary complex formation.

-

Modulation of Physicochemical Properties: Beyond solubility, the PEG3 spacer contributes to other key physicochemical properties of the PROTAC, such as its molecular weight and topological polar surface area (TPSA). These parameters are crucial for the molecule's drug-like properties and overall pharmacokinetic profile.

Quantitative Data Presentation: The Case of MZ1

To illustrate the impact of a PEG3-containing linker on PROTAC performance, we will examine the well-characterized BRD4-degrading PROTAC, MZ1. MZ1 tethers the BET inhibitor JQ1 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase via a linker that incorporates a PEG3 motif.

Table 1: Physicochemical Properties of MZ1

| Property | Value | Reference |

| Molecular Weight | 1002.64 g/mol | |

| Formula | C49H60ClN9O8S2 | |

| Solubility | 10 mM in DMSO |

Table 2: Binding Affinities of MZ1 for BRD Bromodomains and VHL

| Target | Binding Affinity (Kd, nM) | Reference |

| BRD2 (BD1/BD2) | 307/228 | |

| BRD3 (BD1/BD2) | 119/115 | |

| BRD4 (BD1/BD2) | 382/120 | |

| VHL Complex (SPR) | 29 | |

| VHL Complex (ITC) | 66 |

Table 3: Degradation Potency and Efficacy of MZ1

| Cell Line | Target | DC50 (nM) | Dmax (%) | Reference |

| H661 | BRD4 | 8 | >95 | |

| H838 | BRD4 | 23 | >95 | |

| HeLa | BRD4 | - | Complete at 100 nM | |

| Mv4-11 (AML) | BRD4 | - | - |

Mandatory Visualizations

Signaling Pathway

References

The Strategic Role of the C6 Alkyl Chain in the NH2-PEG3-C6-Cl Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a target protein to induce its degradation, are critically dependent on the linker that connects the two binding moieties. The linker is not merely a spacer but a key determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This technical guide provides a detailed examination of the NH2-PEG3-C6-Cl linker, with a specific focus on the pivotal role of the six-carbon (C6) alkyl chain in concert with the tri-polyethylene glycol (PEG3) unit.

The this compound linker is a bifunctional molecule featuring a terminal primary amine (NH2) for conjugation to a protein of interest (POI) ligand and a terminal chloride (Cl) for coupling to an E3 ligase ligand. Its structure is a deliberate combination of a hydrophilic PEG3 segment and a more lipophilic C6 alkyl chain, creating a linker with tunable properties.

The Dual Nature of the Linker: Balancing Hydrophilicity and Lipophilicity

The unique composition of the this compound linker, combining a PEG3 moiety with a C6 alkyl chain, offers a strategic balance between hydrophilicity and lipophilicity. This balance is crucial for optimizing the overall properties of the resulting PROTAC molecule.

The Role of the PEG3 Component

Polyethylene glycol (PEG) linkers are widely incorporated in PROTAC design to enhance the solubility and permeability of these often large and complex molecules.[1][2] The ether oxygens in the PEG chain can form hydrogen bonds with water, which helps to mitigate the hydrophobicity of the overall PROTAC construct and can improve its pharmacokinetic profile.[3] According to a statistical analysis of published PROTACs, 54% utilize PEG as a linker component, underscoring its importance in the field.[2]

The Critical Function of the C6 Alkyl Chain

The six-carbon alkyl chain serves several critical functions within the linker:

-

Modulation of Hydrophobicity: The C6 alkyl chain is a significant contributor to the lipophilicity of the linker. In contrast to the hydrophilic nature of the PEG3 component, the alkyl chain helps to balance the overall physicochemical properties of the PROTAC. This can be crucial for achieving optimal cell membrane permeability, as excessive hydrophilicity can hinder passage across the lipid bilayer.[4] Alkyl chains are a common motif in PROTAC linkers, with approximately 30% of linkers being solely composed of alkyl chains and around 65% of all published PROTACs containing both alkyl and PEG segments.

-

Conformational Flexibility and Ternary Complex Formation: The C6 alkyl chain provides a high degree of conformational flexibility to the linker. This flexibility is essential for allowing the PROTAC to adopt a suitable conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length of the linker is a critical parameter, and the C6 chain contributes significantly to the overall distance spanned by the linker, which must be optimized for effective ubiquitination.

-

Fine-Tuning Physicochemical Properties: By combining the C6 alkyl chain with the PEG3 moiety, it is possible to fine-tune the topological polar surface area (TPSA) and the lipophilicity (logP) of the resulting PROTAC. This allows for a more rational design approach to achieve desirable drug-like properties.

Quantitative Physicochemical Properties

| Property | General Role of C6 Alkyl Chain | Expected Impact in this compound |

| Hydrophobicity (logP) | Increases lipophilicity | Balances the hydrophilicity of the PEG3 component, contributing to a moderate overall logP. |

| Solubility | Decreases aqueous solubility | The PEG3 component is expected to maintain adequate solubility for biological applications. |

| Cell Permeability | Can enhance permeability by increasing lipophilicity, but excessive hydrophobicity can be detrimental. | The combination with PEG3 is designed to achieve a balance that favors passive diffusion across cell membranes. |

| Flexibility | High | Provides significant conformational freedom to facilitate ternary complex formation. |

| Metabolic Stability | Generally more stable to oxidation than PEG chains. | May contribute to improved metabolic stability of the PROTAC. |

Signaling Pathway and Experimental Workflow

PROTACs utilizing linkers such as this compound function by hijacking the cell's ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.

References

Methodological & Application

Synthesis of NH2-PEG3-C6-Cl PROTAC Linker: A Detailed Protocol for Beginners

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that leverage the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability. This document provides a detailed protocol for the synthesis of a versatile PEG-based PROTAC linker, NH2-PEG3-C6-Cl, designed for researchers new to PROTAC synthesis.

The this compound linker features a hydrophilic tri(ethylene glycol) (PEG3) spacer to enhance solubility and an amino group for conjugation to an E3 ligase ligand, along with a six-carbon alkyl chloride for attachment to the target protein ligand. This combination of functionalities allows for a modular and flexible approach to PROTAC assembly.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is crucial for its application in PROTAC synthesis and for the characterization of the final PROTAC molecule.

| Property | Value | Reference |

| Molecular Formula | C12H26ClNO3 | [1] |

| Molecular Weight | 267.79 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity (by NMR) | ≥95.0% | [1] |

| Storage Conditions | -20°C, protect from light. In solvent, -80°C for 6 months or -20°C for 1 month. | [1] |

| CAS Number | 1261350-60-0 |

Synthesis of this compound Linker

The synthesis of the this compound linker is a two-step process starting from the commercially available Boc-NH-PEG3-OH. The first step involves the conversion of the terminal hydroxyl group to a hexyl chloride, followed by the deprotection of the Boc-protected amine.

Step 1: Synthesis of Boc-NH-PEG3-O-(CH2)6-Cl

This step involves a Williamson ether synthesis to introduce the hexyl chloride moiety.

Materials:

-

Boc-NH-PEG3-OH (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

-

1-Bromo-6-chlorohexane (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard glassware for organic synthesis under inert atmosphere (e.g., round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Protocol:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-NH-PEG3-OH in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Add 1-bromo-6-chlorohexane dropwise to the reaction mixture.

-

Heat the reaction to reflux (approximately 66 °C for THF) and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Boc-NH-PEG3-O-(CH2)6-Cl.

Step 2: Synthesis of this compound (Final Product)

This step involves the removal of the Boc protecting group under acidic conditions.

Materials:

-

Boc-NH-PEG3-O-(CH2)6-Cl (1.0 eq)

-

4 M Hydrochloric acid (HCl) in 1,4-dioxane

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Standard glassware for organic synthesis

Protocol:

-

Dissolve the Boc-NH-PEG3-O-(CH2)6-Cl intermediate in a minimal amount of DCM.

-

Add an excess of 4 M HCl in 1,4-dioxane to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 solution to neutralize the excess acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the final product, this compound. The product is often used in the next step without further purification if deemed sufficiently pure by NMR and LC-MS.

Application Protocol: Synthesis of a PROTAC using this compound

The synthesized this compound linker can be used to conjugate a target protein ligand (warhead) and an E3 ligase ligand. The following is a general two-step protocol assuming the warhead contains a nucleophilic group (e.g., a phenol or amine) suitable for alkylation by the hexyl chloride, and the E3 ligase ligand has a carboxylic acid for amide bond formation.

Step 1: Alkylation of the Warhead with this compound

Materials:

-

Warhead containing a nucleophilic group (e.g., phenol or amine) (1.0 eq)

-

This compound (1.1 eq)

-

A suitable base (e.g., potassium carbonate (K2CO3) for phenols, or triethylamine (TEA) for amines) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

-

Standard glassware for organic synthesis

Protocol:

-

Dissolve the warhead in the anhydrous solvent in a round-bottom flask.

-

Add the base to the solution and stir for 15-30 minutes at room temperature.

-

Add a solution of this compound in the same solvent to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the warhead-linker conjugate.

Step 2: Amide Coupling of the Warhead-Linker Conjugate with the E3 Ligase Ligand

Materials:

-

Warhead-linker conjugate (from Step 1) (1.0 eq)

-

E3 ligase ligand with a carboxylic acid (1.0 eq)

-

Peptide coupling reagent (e.g., HATU, HBTU) (1.2 eq)

-

A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA)) (3.0 eq)

-

Anhydrous DMF

-

Standard glassware for organic synthesis

Protocol:

-

Dissolve the E3 ligase ligand-COOH in anhydrous DMF.

-

Add the peptide coupling reagent and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the warhead-linker conjugate in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired product with high purity.

Conclusion

This document provides a comprehensive, beginner-friendly guide to the synthesis of the this compound PROTAC linker and its subsequent application in the assembly of a PROTAC molecule. By following these detailed protocols, researchers can confidently synthesize this versatile linker and incorporate it into their drug discovery workflows. The modular nature of this synthetic strategy allows for the facile generation of PROTAC libraries for the systematic optimization of target protein degradation.

References

Application Notes and Protocols for the Conjugation of NH2-PEG3-C6-Cl to an E3 Ligase Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the conjugation of the bifunctional linker, NH2-PEG3-C6-Cl, to an E3 ligase ligand. This process is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. These protocols outline the two primary conjugation strategies for utilizing both the amine (NH2) and the chloroalkyl (C6-Cl) functionalities of the linker. The first protocol details the conjugation of the amine end of the linker to an E3 ligase ligand possessing a carboxylic acid handle, via amide bond formation. The second protocol describes the subsequent conjugation of the chloroalkyl end of the linker to a protein of interest (POI) ligand, typically through nucleophilic substitution. Detailed methodologies for reaction setup, purification, and characterization of the conjugates are provided.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[2] This targeted protein degradation offers a powerful approach to modulate protein levels and has emerged as a promising strategy in drug discovery.

The linker component of a PROTAC is not merely a spacer but plays a crucial role in determining the efficacy and pharmacological properties of the molecule. The length, rigidity, and chemical nature of the linker influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the solubility and cell permeability of the PROTAC.[3][4] The this compound linker is a versatile building block for PROTAC synthesis, featuring a nucleophilic primary amine and an electrophilic chloroalkyl group, separated by a flexible polyethylene glycol (PEG) chain.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action of PROTACs involves hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex. This induced proximity allows the E2 ubiquitin-conjugating enzyme associated with the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of the POI. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then unfolds and degrades the target protein. The PROTAC molecule is subsequently released and can participate in further rounds of degradation, acting in a catalytic manner.

References

- 1. HaloTag-based conjugation of proteins to barcoding-oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HaloTag® Ligand Building Blocks [worldwide.promega.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NH2-PEG3-C6-Cl in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for the bifunctional linker, NH2-PEG3-C6-Cl. This linker is a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs), molecules designed to selectively degrade target proteins within cells. The protocols detailed below focus on the two primary reactive functionalities of the linker: the chloroalkane for coupling to a protein of interest (POI) ligand and the primary amine for conjugation to an E3 ligase ligand.

Overview of this compound Chemistry

This compound is a heterobifunctional linker featuring a primary amine (NH2) and a chloroalkane (Cl) separated by a polyethylene glycol (PEG) and an alkyl chain. This structure imparts hydrophilicity and flexibility to the resulting PROTAC molecule. The chloroalkane moiety allows for nucleophilic substitution reactions, typically with phenols or amines on a POI ligand, while the primary amine is readily available for amide bond formation with an E3 ligase ligand, such as those for von Hippel-Lindau (VHL) or Cereblon (CRBN).

Reaction with Phenolic Hydroxyl Groups via Williamson Ether Synthesis

The chloroalkane end of this compound can be effectively coupled to a phenolic hydroxyl group on a target protein ligand through a Williamson ether synthesis. This reaction proceeds via an SN2 mechanism and requires a basic catalyst to deprotonate the phenol, forming a more nucleophilic phenoxide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of PROTACs involving similar chloroalkane-functionalized PEG linkers.

Materials:

-

This compound

-

Phenol-containing POI ligand

-

Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the phenol-containing POI ligand (1.0 eq) in anhydrous DMF (0.1 M), add cesium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.

-

Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-